Methyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)2-CHLOROBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry .
Preparation Methods
The synthesis of METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)2-CHLOROBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution is a common reaction for benzofuran derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)2-CHLOROBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin These compounds share structural similarities but may differ in their specific biological activities and applications
Properties
Molecular Formula |
C25H20ClNO6S |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
methyl 5-[(2-chlorobenzoyl)-(4-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20ClNO6S/c1-15-8-11-18(12-9-15)34(30,31)27(24(28)19-6-4-5-7-21(19)26)17-10-13-22-20(14-17)23(16(2)33-22)25(29)32-3/h4-14H,1-3H3 |
InChI Key |
AJEJNTRRGSEBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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